molecular formula C10H16O3 B15453069 2-Butyl-6-methoxy-2H-pyran-3(6H)-one CAS No. 62644-53-5

2-Butyl-6-methoxy-2H-pyran-3(6H)-one

Katalognummer: B15453069
CAS-Nummer: 62644-53-5
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: ATBJWHYEJAHPHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyl-6-methoxy-2H-pyran-3(6H)-one (CAS: 62644-53-5) is a pyranone derivative characterized by a six-membered oxygen-containing heterocycle with a methoxy group at the C-6 position and a butyl substituent at the C-2 position. This compound belongs to the 2H-pyran-3(6H)-one family, which is notable for its α,β-unsaturated ketone system, a structural feature critical to its chemical reactivity and biological activity . Pyranones are widely studied for their antimicrobial properties, with substituents at C-2 and C-6 playing key roles in modulating activity .

Eigenschaften

CAS-Nummer

62644-53-5

Molekularformel

C10H16O3

Molekulargewicht

184.23 g/mol

IUPAC-Name

6-butyl-2-methoxy-2H-pyran-5-one

InChI

InChI=1S/C10H16O3/c1-3-4-5-9-8(11)6-7-10(12-2)13-9/h6-7,9-10H,3-5H2,1-2H3

InChI-Schlüssel

ATBJWHYEJAHPHD-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1C(=O)C=CC(O1)OC

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues of 2H-Pyran-3(6H)-one Derivatives

The following table summarizes key structural and functional differences between 2-butyl-6-methoxy-2H-pyran-3(6H)-one and related compounds:

Compound Name Substituents (Position) Molecular Formula Key Properties/Activity Reference
2-Butyl-6-methoxy-2H-pyran-3(6H)-one -OCH₃ (C-6), -C₄H₉ (C-2) C₁₀H₁₆O₃ Antimicrobial activity (Gram-positive)
Cis-2-(hydroxymethyl)-6-methoxy-2H-pyran-3(6H)-one -OCH₃ (C-6), -CH₂OH (C-2) C₇H₁₀O₄ Higher polarity due to hydroxymethyl
6-Methoxy-2H-pyran-3(6H)-one -OCH₃ (C-6), -H (C-2) C₆H₈O₃ Lower hydrophobicity; baseline structure
2-Hexyl-6-methoxy-2H-pyran-3(6H)-one -OCH₃ (C-6), -C₆H₁₃ (C-2) C₁₂H₂₀O₃ Increased lipophilicity vs. butyl
6-Hydroxy-2H-pyran-3(6H)-one -OH (C-6), -H (C-2) C₅H₆O₃ Enhanced hydrogen bonding; lower stability
6-Acetoxy-2H-pyran-3(6H)-one -OAc (C-6), -H (C-2) C₇H₈O₄ Reactive ester group; hydrolyzable
6-Pentyl-2H-pyran-2-one -C₅H₁₁ (C-6), lactone (C-2) C₁₀H₁₄O₂ Distinct lactone structure; antifungal

Key Comparative Findings

Physicochemical Properties
  • Melting Points and Solubility : The butyl chain increases hydrophobicity, lowering water solubility but improving lipid membrane affinity. For example, 2-butyl-6-methoxy-2H-pyran-3(6H)-one has a predicted density of 1.13 g/cm³ , whereas 6-hydroxy analogues are more polar and soluble in polar solvents .
  • Thermal Stability: Methoxy-substituted pyranones exhibit higher thermal stability than hydroxy derivatives due to reduced hydrogen bonding .

Q & A

Q. What are the common synthetic routes for 2-Butyl-6-methoxy-2H-pyran-3(6H)-one, and how do reaction conditions influence yield?

The synthesis typically involves constructing the pyran ring with regioselective introduction of substituents. For example, oxidation of dihydropyran precursors using KMnO₄ or CrO₃ under acidic conditions can yield the ketone moiety, while methoxy and butyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation . Refluxing with anhydrides (e.g., propionic or butyric anhydride) facilitates acylation at specific positions, as seen in analogous pyranone derivatives . Optimization of solvent polarity (e.g., dichloroethane for alkylation) and temperature (reflux vs. room temperature) significantly impacts yield, with yields ranging from 60–80% under controlled conditions .

Q. Which spectroscopic techniques are most effective for characterizing 2-Butyl-6-methoxy-2H-pyran-3(6H)-one?

  • IR Spectroscopy : Identifies functional groups like ketones (C=O stretch ~1740 cm⁻¹) and ethers (C-O-C ~1100 cm⁻¹) .
  • ¹H NMR : Key signals include methoxy protons (δ 3.2–3.5 ppm) and diastereotopic protons adjacent to the ketone (δ 2.4–2.8 ppm). Coupling patterns in the pyran ring (e.g., doublets for vicinal protons) confirm stereochemistry .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 212 for C₁₁H₁₆O₃) and fragmentation patterns validate the structure .

Q. How does the compound’s stability vary under different storage conditions?

Stability is influenced by moisture and light. Anhydrous environments (e.g., desiccators with silica gel) prevent hydrolysis of the lactone ring. Storage in amber vials at –20°C minimizes photodegradation, as UV exposure can induce ring-opening reactions in pyranones .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for pyranone derivatives?

Discrepancies often arise from impurities or stereochemical variations. Solutions include:

  • Comparative Bioassays : Test compounds from multiple synthetic batches under standardized conditions (e.g., IC₅₀ measurements in anti-inflammatory assays) .
  • Chiral HPLC : Isolate enantiomers to assess stereospecific bioactivity, as seen in (6S)-configured pyranones with enhanced activity .
  • Computational Docking : Validate binding modes to targets (e.g., cyclooxygenase-2) using molecular dynamics simulations .

Q. How can stereochemical control be achieved during synthesis of 2-Butyl-6-methoxy-2H-pyran-3(6H)-one derivatives?

  • Chiral Auxiliaries : Use (R)- or (S)-configured catalysts in asymmetric alkylation, as demonstrated in the synthesis of (2R,6S)-configured pyranones .
  • Stereoselective Oxidation : Enzymatic oxidation with lipases or ketoreductases selectively generates desired diastereomers .
  • Crystallographic Analysis : Single-crystal X-ray diffraction confirms absolute configuration, as applied to analogous compounds in Acta Crystallographica studies .

Q. What methodologies optimize the synthesis of acyloxymethyl derivatives for structure-activity relationship (SAR) studies?

Acylation of the hydroxymethyl group (e.g., at C-6) involves refluxing with anhydrides (propionic, butyric) for 3–5 hours. Purification via crystallization (CHCl₃/petroleum ether) yields derivatives like 6-propionoxymethyl-2-oxo-2H-pyran-3-carboxylic acid, with yields >75% . SAR analysis reveals increased lipophilicity enhances membrane permeability but may reduce aqueous solubility .

Q. How do computational methods predict the reactivity of 2-Butyl-6-methoxy-2H-pyran-3(6H)-one in nucleophilic attacks?

Density Functional Theory (DFT) calculations identify electrophilic centers. The C-3 ketone and C-4 methoxy groups are prime sites for nucleophilic addition, with Mulliken charges showing C-3 as the most electrophilic (charge ≈ +0.35) . Solvent effects (e.g., polar aprotic vs. protic) are modeled using the COSMO-RS approach to predict reaction pathways .

Methodological Notes

  • Contradiction Analysis : Cross-validate NMR and X-ray data to confirm regioisomer purity .
  • Bioactivity Testing : Use LPS-induced macrophage models for anti-inflammatory assays, measuring TNF-α suppression .
  • Synthetic Optimization : Employ Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.